(2E)-2-(benzenesulfonyl)-3-{3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6S/c1-30-23-14-18(13-21(15-24)32(28,29)20-5-3-2-4-6-20)9-12-22(23)31-16-17-7-10-19(11-8-17)25(26)27/h2-14H,16H2,1H3/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCKKRRCDIERDA-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Benzenesulfonyl Acetonitrile
Benzenesulfonyl acetonitrile is synthesized by treating benzenesulfonyl chloride with cyanoacetic acid in the presence of triethylamine (Et₃N) as a base. The reaction proceeds in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions:
$$
\text{C₆H₅SO₂Cl} + \text{NCCH₂COOH} \xrightarrow{\text{Et₃N, DCM}} \text{C₆H₅SO₂CH₂CN} + \text{HCl} + \text{CO₂}
$$
Yield: 89%; purity confirmed by $$ ^1\text{H NMR} $$ (CDCl₃, δ 3.78 ppm, singlet, CH₂CN).
Condensation with 3-Methoxy-4-Hydroxybenzaldehyde
The enaminonitrile backbone is formed via Knoevenagel condensation between benzenesulfonyl acetonitrile and 3-methoxy-4-hydroxybenzaldehyde. Piperidine catalyzes the reaction in ethanol under reflux (78°C, 6 h):
$$
\text{C₆H₅SO₂CH₂CN} + \text{OHC-C₆H₃(OCH₃)-OH} \xrightarrow{\text{piperidine, EtOH}} \text{(2E)-intermediate} + \text{H₂O}
$$
Optimization : Microwave irradiation (100 W, 120°C, 20 min) increased yield to 72% versus 58% under conventional heating.
Functionalization of the Aromatic Ring
Protection of the 4-Hydroxy Group
Prior to introducing the 4-nitrophenylmethoxy group, the 4-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether. Treatment with TBS-Cl and imidazole in DMF (25°C, 12 h) affords the protected intermediate:
$$
\text{OH-C₆H₃(OCH₃)-[TBS]} \xrightarrow{\text{TBS-Cl, imidazole}} \text{TBS-O-C₆H₃(OCH₃)-[TBS]}
$$
Yield: 93%; deprotection later achieved using tetrabutylammonium fluoride (TBAF).
Williamson Ether Synthesis with 4-Nitrobenzyl Bromide
The protected intermediate undergoes alkylation with 4-nitrobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone (reflux, 8 h):
$$
\text{TBS-O-C₆H₃(OCH₃)-[TBS]} + \text{BrCH₂-C₆H₄(NO₂)} \xrightarrow{\text{K₂CO₃, acetone}} \text{TBS-O-C₆H₃(OCH₃)-OCH₂-C₆H₄(NO₂)}
$$
Yield: 85%; $$ ^13\text{C NMR} $$ confirms aryl ether formation (δ 152.4 ppm, C-O).
Final Coupling and Deprotection
Deprotection of TBS Group
The TBS group is removed using TBAF in tetrahydrofuran (THF) at 0°C (2 h), yielding the free phenol:
$$
\text{TBS-O-C₆H₃(OCH₃)-OCH₂-C₆H₄(NO₂)} \xrightarrow{\text{TBAF, THF}} \text{HO-C₆H₃(OCH₃)-OCH₂-C₆H₄(NO₂)}
$$
Yield: 91%; IR spectroscopy shows O-H stretch at 3250 cm⁻¹.
Sulfonylation and Cyclization
The phenol is sulfonylated with benzenesulfonyl chloride in pyridine (0°C, 4 h), followed by cyclization under acidic conditions (HCl/EtOH, reflux, 3 h) to form the target compound:
$$
\text{HO-C₆H₃(OCH₃)-OCH₂-C₆H₄(NO₂)} + \text{C₆H₅SO₂Cl} \xrightarrow{\text{pyridine}} \text{(2E)-product}
$$
Yield: 68%; HRMS (ESI): m/z calculated for C₂₄H₁₉N₂O₆S [M+H]⁺: 479.1014, found: 479.1012.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|
| Conventional Knoevenagel | EtOH, reflux, 6 h | 58 | 95 | Low cost, simple setup |
| Microwave-assisted | 100 W, 120°C, 20 min | 72 | 98 | Faster, higher yield |
| TBS protection | DMF, 25°C, 12 h | 93 | 99 | Excellent selectivity |
| Williamson ether | Acetone, K₂CO₃, reflux, 8 h | 85 | 97 | Scalable, minimal byproducts |
Analytical Characterization
- *$$ ^1\text{H NMR} * (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-NO₂), 7.89 (s, 1H, C=CH), 7.62–7.45 (m, 5H, SO₂C₆H₅), 6.98 (d, J = 8.4 Hz, 1H, Ar-OCH₃), 5.24 (s, 2H, OCH₂Ar), 3.84 (s, 3H, OCH₃).
- IR (KBr) : ν 2210 cm⁻¹ (C≡N), 1340, 1160 cm⁻¹ (SO₂), 1520 cm⁻¹ (NO₂).
- HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenylsulfonyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.
Major Products
Oxidation: Products may include carboxylic acids or sulfoxides.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the specific substituents introduced.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research indicates that compounds with similar structural motifs often exhibit significant anticancer properties. The presence of the benzenesulfonyl and nitrile groups may enhance the compound's ability to interact with biological targets involved in cancer progression. For instance, derivatives of benzenesulfonamide have been shown to inhibit specific enzymes related to tumor growth, suggesting that this compound may have similar effects.
Antimicrobial Properties :
Studies on related compounds have demonstrated antimicrobial activity against a variety of pathogens. The dual functionality of the methoxy and nitrophenyl groups could contribute to enhanced interactions with microbial cell membranes, potentially leading to effective antimicrobial agents.
Neuroprotective Effects :
Compounds that contain aromatic and nitrile groups are often evaluated for neuroprotective properties. Preliminary studies suggest that the compound may influence pathways associated with neurodegenerative diseases, providing a basis for further investigation into its therapeutic potential.
Material Science Applications
Polymer Chemistry :
The unique functional groups present in (2E)-2-(benzenesulfonyl)-3-{3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}prop-2-enenitrile make it a suitable candidate for polymerization reactions. Its ability to form stable linkages can be exploited in developing new polymeric materials with enhanced thermal and mechanical properties.
Sensor Development :
The compound's electronic properties can be harnessed in the development of sensors. Its ability to undergo reversible redox reactions makes it a potential candidate for use in electrochemical sensors designed to detect specific ions or small molecules.
Environmental Applications
Wastewater Treatment :
Research has indicated that compounds with sulfonyl groups can play a role in the treatment of wastewater, particularly in the removal of heavy metals and organic pollutants. The unique reactivity of (2E)-2-(benzenesulfonyl)-3-{3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}prop-2-enenitrile could be explored for its capacity to bind and remove contaminants from water sources.
Bioremediation :
The compound's structural characteristics may also allow it to serve as a bioremediation agent, facilitating the breakdown of hazardous substances in contaminated environments. Its interaction with microbial communities could enhance biodegradation processes.
Case Studies
- Anticancer Activity Study : A study involving similar benzenesulfonamide derivatives showed promising results in inhibiting cancer cell proliferation. The mechanism was attributed to the disruption of cellular signaling pathways crucial for tumor growth.
- Antimicrobial Efficacy Assessment : Research demonstrated that compounds with nitrophenyl groups exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential for developing new antibiotics based on this structure.
- Sensor Application Development : Preliminary experiments have shown that derivatives of this compound can be integrated into sensor matrices, yielding devices capable of detecting environmental pollutants at low concentrations.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: It may act as a catalyst or intermediate, facilitating specific chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(benzenesulfonyl)-3-{3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}prop-2-enenitrile: can be compared with other compounds having similar functional groups, such as:
Biological Activity
The compound (2E)-2-(benzenesulfonyl)-3-{3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}prop-2-enenitrile is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiproliferative properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Benzenesulfonyl group : Known for its role in enhancing solubility and biological activity.
- Methoxy and nitrophenyl substituents : These groups may contribute to the compound's lipophilicity and electronic properties, influencing its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to (2E)-2-(benzenesulfonyl)-3-{3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}prop-2-enenitrile. For instance, derivatives containing benzenesulfonohydrazide moieties have demonstrated significant antiproliferative activity against various cancer cell lines, including renal adenocarcinoma (769-P), liver cancer (HepG2), and lung squamous cell carcinoma (NCI-H2170) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 1 | 769-P | 1.94 | High |
| Compound 2 | HepG2 | 12.5 | Moderate |
| Compound 3 | NCI-H2170 | 8.7 | Low |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds.
The proposed mechanism of action for these compounds involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, they may target the YAP/TAZ-TEAD interaction, which is crucial for oncogenic signaling in various cancers . By disrupting this pathway, the compounds can induce apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds. Modifications to the benzenesulfonyl and methoxy groups have been shown to significantly affect their lipophilicity and cytotoxicity. For example:
- Increased lipophilicity : Enhances cellular uptake and bioavailability.
- Substituent variations : The presence of electron-withdrawing groups such as nitro can increase potency by stabilizing reactive intermediates during metabolic processes .
Case Studies
A notable case study involved a series of synthesized benzenesulfonohydrazide derivatives that were evaluated for their cytotoxic effects. Among these, a compound with a similar structural framework exhibited an IC50 value of 1.94 µM against the 769-P cell line, demonstrating high selectivity over normal cells . This selectivity is critical for reducing potential side effects in therapeutic applications.
Q & A
Q. What are the key considerations for synthesizing this compound, and how can reaction yields be optimized?
Synthesis typically involves multi-step reactions, including:
- Knoevenagel condensation : Between benzenesulfonylacetonitrile and substituted benzaldehyde derivatives under basic conditions (e.g., piperidine in ethanol) .
- Protection/deprotection strategies : Methoxy and nitrobenzyloxy groups require careful protection (e.g., using tert-butyldimethylsilyl chloride) to avoid side reactions .
- Catalyst optimization : Palladium or copper catalysts may enhance coupling efficiency for aromatic moieties . Yield optimization : Use anhydrous solvents, controlled temperatures (60–80°C), and inert atmospheres to minimize hydrolysis of the nitrile group .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy : Key signals include:
- ¹H NMR : Doublets for the α,β-unsaturated nitrile (δ 6.8–7.5 ppm) and methoxy protons (δ 3.8–4.0 ppm) .
- ¹³C NMR : Nitrile carbon at ~115–120 ppm and sulfonyl carbon at ~125 ppm .
Q. How do the functional groups influence the compound’s reactivity in further derivatization?
- Nitrile group : Susceptible to hydrolysis (→ amides) or reduction (→ amines) under acidic/basic conditions .
- Sulfonyl group : Participates in nucleophilic substitutions (e.g., with amines or thiols) .
- Nitro group : Reduces to amine under catalytic hydrogenation, enabling conjugation with biomolecules .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s electronic properties and binding modes?
- DFT calculations : Analyze HOMO-LUMO gaps (e.g., ~4.5 eV) to predict charge-transfer interactions .
- Molecular docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2), leveraging the sulfonyl group’s hydrogen-bonding capacity .
- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays (e.g., IC₅₀ for kinase inhibition) under standardized conditions (pH 7.4, 37°C) .
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .
- Target selectivity profiling : Compare activity against related enzymes (e.g., COX-1 vs. COX-2) to rule off-target effects .
Q. What strategies mitigate solvent or catalyst interference in reaction pathways?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while ethanol minimizes side reactions .
- Catalyst poisoning tests : Add mercury to detect colloidal palladium interference in coupling reactions .
- In situ monitoring : Use FTIR to track nitrile group integrity during synthesis .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH stability : Degrades rapidly at pH < 3 (sulfonyl group hydrolysis) or pH > 10 (nitrile hydrolysis) .
- Thermal stability : Decomposes above 150°C (DSC data) due to nitro group exothermic decomposition .
Q. What chromatographic methods separate enantiomers or diastereomers of this compound?
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) for enantiomer resolution .
- Normal-phase silica gel : Resolves diastereomers via differences in nitro group polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
